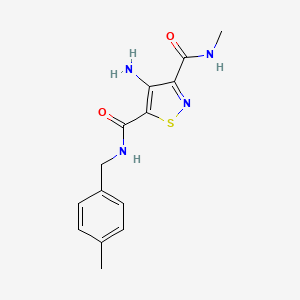

![molecular formula C17H20IN3 B2586406 Trimethyl({2-phenylimidazo[1,2-A]pyridin-3-YL}methyl)azanium iodide CAS No. 365213-50-9](/img/structure/B2586406.png)

Trimethyl({2-phenylimidazo[1,2-A]pyridin-3-YL}methyl)azanium iodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

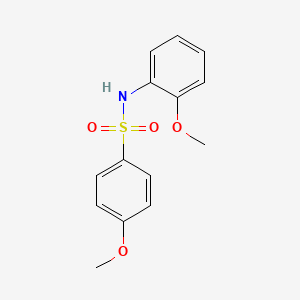

Trimethyl({2-phenylimidazo[1,2-A]pyridin-3-YL}methyl)azanium iodide is a chemical compound with the CAS Number: 365213-50-9 . It has a molecular weight of 393.27 .

Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines, which includes Trimethyl({2-phenylimidazo[1,2-A]pyridin-3-YL}methyl)azanium iodide, has been developed . This method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is fast, clean, high yielding, and environmentally benign .Molecular Structure Analysis

The InChI Code for Trimethyl({2-phenylimidazo[1,2-A]pyridin-3-YL}methyl)azanium iodide is 1S/C17H20N3.HI/c1-20(2,3)13-15-17(14-9-5-4-6-10-14)18-16-11-7-8-12-19(15)16;/h4-12H,13H2,1-3H3;1H/q+1;/p-1 .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines, including Trimethyl({2-phenylimidazo[1,2-A]pyridin-3-YL}methyl)azanium iodide, involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . The reactions were monitored by thin layer chromatography (TLC) using silica gel GF254 .Physical And Chemical Properties Analysis

Trimethyl({2-phenylimidazo[1,2-A]pyridin-3-YL}methyl)azanium iodide has a molecular weight of 393.27 . More detailed physical and chemical properties are not provided in the retrieved sources.Applications De Recherche Scientifique

Synthesis of Alkane-1,2-diones

This compound is utilized in a one-pot synthesis method to create alkane-1,2-diones, which are valuable in various chemical syntheses . The process involves gold-catalyzed oxidation of terminal alkynes to glyoxals, followed by nucleophilic addition and oxygenation steps.

Biological Activity Spectrum

Imidazo[1,2-a]pyridine derivatives, such as Trimethyl({2-phenylimidazo[1,2-A]pyridin-3-YL}methyl)azanium iodide, have a broad spectrum of biological activities. They are explored for their antibacterial, antifungal, antiviral, and anti-inflammatory properties .

Cancer Treatment Research

These derivatives are also being studied for their potential applications in cancer treatment. Their ability to interact with various biological pathways makes them promising candidates for therapeutic development .

Cardiovascular Disease Management

Research suggests that imidazo[1,2-a]pyridine compounds could be beneficial in managing cardiovascular diseases. Their chemical properties allow them to modulate heart-related functions and could lead to new treatments .

Alzheimer’s Disease Therapy

The compound’s derivatives are under investigation for their use in treating Alzheimer’s disease. Their potential to affect neurological pathways could pave the way for novel treatments .

Propriétés

IUPAC Name |

trimethyl-[(2-phenylimidazo[1,2-a]pyridin-3-yl)methyl]azanium;iodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N3.HI/c1-20(2,3)13-15-17(14-9-5-4-6-10-14)18-16-11-7-8-12-19(15)16;/h4-12H,13H2,1-3H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVBAFWBYVFTIGL-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1=C(N=C2N1C=CC=C2)C3=CC=CC=C3.[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trimethyl({2-phenylimidazo[1,2-A]pyridin-3-YL}methyl)azanium iodide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2586324.png)

![3-[(dibutylamino)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2586327.png)

![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2586333.png)

![6-benzyl-N-(2-methoxyethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2586338.png)

![6-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide](/img/structure/B2586341.png)

![(2Z)-N-(5-chloro-2-methoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-[(2-methylphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2586345.png)

![N-cyclopentyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2586346.png)